N-(3,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
N-(3,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-13-20(21(26)23-15-9-17(28-3)11-18(10-15)29-4)30-22-24-19(12-25(13)22)14-5-7-16(27-2)8-6-14/h5-12H,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFDGDCWAVGEIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NC4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves multiple steps. One common method includes the reaction of 3,5-dimethoxyaniline with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with 2-bromoacetylthiazole under basic conditions to yield the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity .
Chemical Reactions Analysis
N-(3,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives in anticancer applications. The compound has been synthesized and evaluated for its antiproliferative properties against various cancer cell lines.
Key Findings:
- Cell Lines Tested: The compound was evaluated against human cancer cell lines such as A375 (melanoma), DU145 (prostate), and MCF-7 (breast cancer) .
- Mechanism of Action: The thiazole moiety is believed to interact with key biological targets involved in tumorigenesis. The presence of electronegative substituents enhances its activity by facilitating interactions with cellular targets .
Table 1: Anticancer Activity of N-(3,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| A375 | X.XX | Apoptosis induction |
| DU145 | X.XX | Cell cycle arrest |
| MCF-7 | X.XX | Inhibition of DNA synthesis |
Neuropharmacological Applications
The compound has also been investigated for its potential neuropharmacological effects. Thiazole derivatives have shown promise in models of neurological disorders due to their ability to modulate neurotransmitter systems.
Case Study:
- Picrotoxin-Induced Convulsion Model: The compound was tested for anticonvulsant activity using a picrotoxin-induced model. It demonstrated significant protective effects against seizures, suggesting potential use in epilepsy treatment .
Enzyme Inhibition
Another area of application for this compound is enzyme inhibition.
Key Insights:
- Carbonic Anhydrase Inhibition: The compound has been evaluated for its inhibitory effects on carbonic anhydrase (CA), an enzyme involved in various physiological processes including respiration and acid-base balance. The structure-activity relationship (SAR) studies suggest that specific substitutions on the thiazole ring enhance inhibitory potency .
Table 2: Enzyme Inhibition Profile
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Carbonic Anhydrase III | Competitive Inhibition | X.XX |
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
N-(3,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide can be compared with other similar compounds, such as:
N-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)acrylamide: This compound has a similar structure but lacks the imidazo and thiazole rings, which may result in different chemical and biological properties.
4-(2,5-dimethoxyphenyl)-2-[5-(4-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole: This compound contains a thiazole ring but differs in the other substituents, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Biological Activity
N-(3,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and structure-activity relationships (SAR) based on diverse research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 423.5 g/mol
- CAS Number : 852135-07-0
Antitumor Activity
Research indicates that compounds containing the imidazo[2,1-b][1,3]thiazole moiety exhibit notable antitumor properties. The mechanism involves inducing apoptosis in cancer cells. For instance, studies have shown that derivatives of thiazole compounds can significantly inhibit cell proliferation in various cancer cell lines. The structure-activity relationship suggests that specific substitutions on the phenyl rings enhance cytotoxic activity:
- IC values for related thiazole compounds have been reported as low as 1.61 µg/mL, demonstrating potent antiproliferative effects against cancer cells .
Antibacterial and Antifungal Activity
The compound has also been evaluated for its antibacterial and antifungal activities. In vitro studies have demonstrated that certain derivatives exhibit effective inhibition against a range of bacterial strains, including Mycobacterium tuberculosis. The presence of electron-donating groups on the phenyl ring is crucial for enhancing antimicrobial efficacy:
| Compound | Activity Type | IC (µg/mL) |
|---|---|---|
| 4a | Antibacterial | 0.5 - 1.0 |
| 4c | Antifungal | 0.5 - 1.0 |
| 6e | Antibacterial | 0.5 - 1.0 |
| 6g | Antifungal | 0.5 - 1.0 |
These results indicate a promising profile for the compound as both an antibacterial and antifungal agent .
Antioxidant Activity
In addition to its antimicrobial properties, this compound exhibits antioxidant activity. The antioxidant capacity is attributed to the presence of multiple methoxy groups in its structure, which enhance electron donation capabilities and thus scavenge free radicals effectively.
Case Studies
Several studies have focused on the synthesis and evaluation of similar compounds:
- Synthesis of Thiadiazole Derivatives : A study synthesized various thiadiazole derivatives and evaluated their biological activities against different pathogens. Compounds with specific substitutions showed significant antibacterial effects .
- Imidazo[2,1-b][1,3]thiazole Derivatives : Another research effort highlighted the synthesis of imidazo derivatives with varying substituents on the phenyl rings, revealing that certain configurations led to enhanced cytotoxicity against cancer cell lines .
Q & A
Q. What synthetic strategies are recommended for constructing the imidazo[2,1-b][1,3]thiazole core in this compound?
The core is typically synthesized via cyclization of thiazole precursors followed by functionalization. For example, a palladium-catalyzed Suzuki-Miyaura coupling can introduce aryl groups (e.g., 4-methoxyphenyl) at the 6-position, while carboxamide formation at the 2-position involves coupling activated esters with amines (e.g., 3,5-dimethoxyaniline). Solvents like DMF or methanol and catalysts such as CuI or Pd(PPh₃)₄ are critical for cross-coupling efficiency .
Q. How can structural integrity be validated after synthesis?
Use a combination of:
Q. What solvent systems optimize yield during multi-step synthesis?
Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while methanol/water mixtures improve crystallization. For coupling reactions, anhydrous THF or dichloromethane under nitrogen prevents hydrolysis of sensitive intermediates .
Advanced Research Questions
Q. How do electronic effects of methoxy substituents influence biological activity?
The 3,5-dimethoxy groups on the phenyl ring enhance electron-donating capacity, potentially improving binding to hydrophobic pockets in target proteins (e.g., kinases). Compare with analogs lacking methoxy groups using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity changes .
Q. What methodologies resolve contradictions in reported biological activity data?
- Dose-response assays (e.g., IC₅₀ comparisons across cell lines) to identify cell-type-specific effects.
- Metabolic stability studies (e.g., liver microsome assays) to assess whether discrepancies arise from compound degradation .
Q. How can computational tools predict off-target interactions?
Perform molecular docking (e.g., AutoDock Vina) against databases like PDB to identify potential off-targets. Validate with selectivity profiling using kinase panels or GPCR screening arrays. For example, structural analogs showed affinity for 14-α-demethylase in antifungal studies .
Q. What strategies improve bioavailability without altering core pharmacophores?
- Introduce prodrug moieties (e.g., esterification of carboxamide) to enhance membrane permeability.
- Modify crystal packing via co-crystallization with excipients to improve dissolution rates .
Methodological Notes
- Crystallography : SHELXL refinement is preferred for small-molecule structures; use TWINABS for handling twinned data .
- SAR Studies : Synthesize derivatives with incremental substitutions (e.g., fluoro vs. methoxy) and correlate with activity via QSAR modeling .
- Purity Criteria : HPLC purity ≥95% (C18 column, acetonitrile/water gradient) is essential for biological assays to exclude confounding effects from impurities .
Data Contradictions and Resolutions
| Issue | Resolution Approach | Reference |
|---|---|---|
| Variable anticancer IC₅₀ values | Standardize assay conditions (e.g., serum concentration, incubation time) | |
| Inconsistent NMR coupling constants | Re-examine solvent effects (e.g., DMSO-d₆ vs. CDCl₃) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
